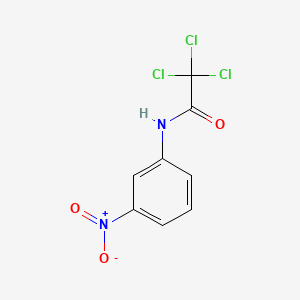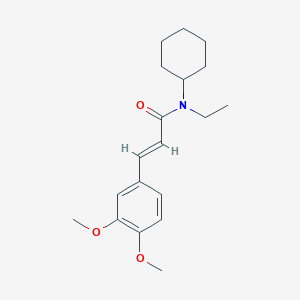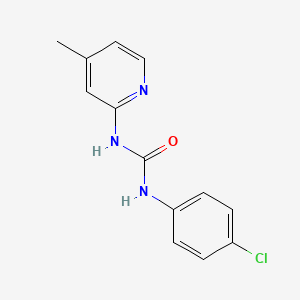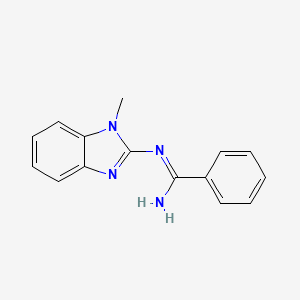![molecular formula C16H19N3O5 B5790484 ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial growth: This compound has been shown to inhibit the growth of various bacterial strains.
2. Inhibition of inflammation: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to inhibit inflammation in various animal models.
3. Induction of apoptosis: This compound has been shown to induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound exhibits high potency, making it a valuable tool for scientific research.
2. Broad-spectrum activity: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate exhibits broad-spectrum activity against various bacterial strains and cancer cell lines.
3. Low toxicity: This compound exhibits low toxicity, making it a safe tool for scientific research.
Some of the limitations of this compound include:
1. Limited solubility: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
2. Limited stability: This compound is not very stable and can degrade over time, making it difficult to use in long-term experiments.
3. Limited availability: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is not widely available and can be expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate. Some of these directions include:
1. Development of new antibiotics: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has shown promising results as an antimicrobial agent, making it a potential candidate for the development of new antibiotics.
2. Development of new anti-inflammatory drugs: This compound has shown promising results as an anti-inflammatory agent, making it a potential candidate for the development of new anti-inflammatory drugs.
3. Development of new anticancer drugs: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has shown promising results as an anticancer agent, making it a potential candidate for the development of new anticancer drugs.
4. Elucidation of the mechanism of action: Further research is needed to fully elucidate the mechanism of action of this compound.
5. Improvement of stability and solubility: Future research could focus on improving the stability and solubility of Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate, making it more useful for scientific research.
Conclusion:
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is a valuable tool for scientific research due to its potential applications in the field of medicine. This compound exhibits various biochemical and physiological effects, making it a potential candidate for the development of new antibiotics, anti-inflammatory drugs, and anticancer drugs. While this compound has several advantages for lab experiments, it also has limitations such as limited solubility and stability. Further research is needed to fully elucidate the mechanism of action of this compound and improve its usefulness for scientific research.
Synthesemethoden
The synthesis of Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate involves the reaction between ethyl piperazine-1-carboxylate and 4-nitrocinnamaldehyde in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been extensively researched for its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for scientific research. Some of the scientific research applications of this compound include:
1. Antimicrobial activity: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
3. Anticancer activity: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
ethyl 4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-2-24-16(21)18-11-9-17(10-12-18)15(20)8-5-13-3-6-14(7-4-13)19(22)23/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYUBJUTJMAFS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)

![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)

![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)